

Spectroscopic Profile of Dibutyl Adipate: An Indepth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **dibutyl adipate**, a widely used excipient and plasticizer. The following sections detail the infrared (IR) and nuclear magnetic resonance (NMR) spectral properties, offering a foundational dataset for material identification, purity assessment, and quality control in research and pharmaceutical development.

Infrared (IR) Spectroscopy

The infrared spectrum of **dibutyl adipate** is characterized by strong absorption bands corresponding to the vibrations of its ester functional group and aliphatic chains.

Data Presentation: IR Spectrum

Wavenumber (cm ⁻¹)	Intensity Assignment	
2961, 2936, 2874	Strong	C-H stretching (alkane)
1738	Very Strong	C=O stretching (ester)
1466	Medium	C-H bending (alkane)
1381	Medium	C-H bending (alkane)
1246, 1175, 1070	Strong	C-O stretching (ester)



Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of **dibutyl adipate**, confirming the connectivity of the butyl and adipate moieties.

¹H NMR Spectroscopy

The proton NMR spectrum exhibits distinct signals for the different methylene and methyl groups in the butyl chains and the adipate backbone.

Data Presentation: ¹H NMR Spectrum (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)	Multiplicity	Integration	Coupling Constant (J, Hz)	Assignment
4.06	Triplet	4H	6.7	-O-CH ₂ -CH ₂ - CH ₂ -CH ₃
2.29	Triplet	4H	7.5	-OOC-CH2-CH2-
1.66	Multiplet	4H	-	-OOC-CH2-CH2-
1.61	Multiplet	4H	-	-O-CH2-CH2- CH2-CH3
1.38	Sextet	4H	7.4	-O-CH2-CH2- CH2-CH3
0.93	Triplet	6H	7.4	-CH₂-CH₃

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides complementary information, showing five distinct carbon environments within the symmetric **dibutyl adipate** molecule.

Data Presentation: ¹³C NMR Spectrum (125 MHz, CDCl₃)



Chemical Shift (δ, ppm)	Assignment
173.2	C=O
64.4	-O-CH ₂ -
34.0	-OOC-CH ₂ -
30.6	-O-CH ₂ -CH ₂ -
24.3	-OOC-CH2-CH2-
19.1	-CH2-CH3
13.7	-CH₃

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented.

Infrared (IR) Spectroscopy

Objective: To obtain the infrared absorption spectrum of neat **dibutyl adipate**.

Methodology: A thin film of liquid **dibutyl adipate** was placed between two potassium bromide (KBr) plates. The spectrum was recorded using a Fourier Transform Infrared (FTIR) spectrometer.

- Instrument: FTIR Spectrometer
- Sample Preparation: A single drop of **dibutyl adipate** was applied to the surface of a clean KBr plate. A second KBr plate was carefully placed on top to create a thin, uniform liquid film.
- Data Acquisition: The spectrum was acquired over the range of 4000-400 cm⁻¹. A background spectrum of the clean KBr plates was recorded and automatically subtracted from the sample spectrum.
- Data Processing: The resulting interferogram was Fourier-transformed to produce the final infrared spectrum.



Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of **dibutyl adipate**.

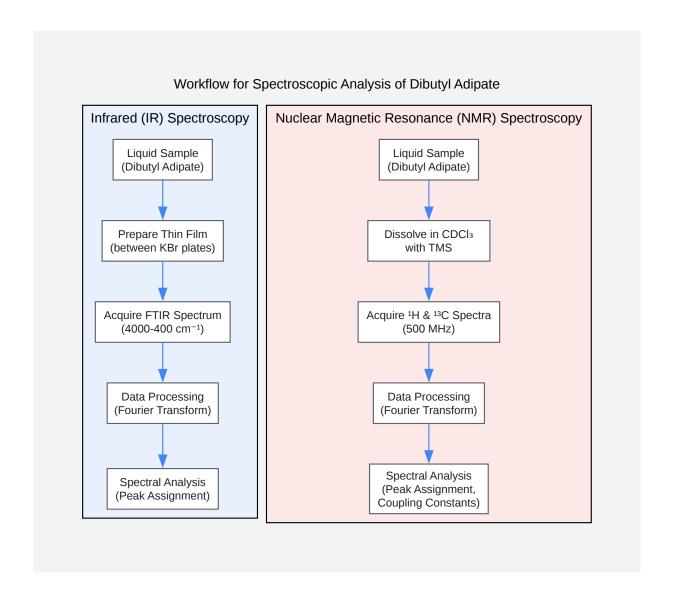
Methodology: **Dibutyl adipate** was dissolved in deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. Both ¹H and ¹³C NMR spectra were acquired on a 500 MHz NMR spectrometer.

- Instrument: 500 MHz NMR Spectrometer
- Sample Preparation: Approximately 20 mg of **dibutyl adipate** was dissolved in 0.7 mL of CDCl₃ (99.8% D) containing 0.03% (v/v) TMS in a 5 mm NMR tube.
- ¹H NMR Data Acquisition:
 - Pulse Sequence: Standard single-pulse sequence.
 - Spectral Width: 16 ppm
 - Number of Scans: 16
 - Relaxation Delay: 1.0 s
- ¹³C NMR Data Acquisition:
 - Pulse Sequence: Proton-decoupled single-pulse sequence.
 - Spectral Width: 250 ppm
 - Number of Scans: 128
 - Relaxation Delay: 2.0 s
- Data Processing: The free induction decays (FIDs) were Fourier-transformed, and the resulting spectra were phase and baseline corrected. Chemical shifts were referenced to the TMS signal at 0.00 ppm for both ¹H and ¹³C spectra.

Mandatory Visualization



The following diagram illustrates the general workflow for the spectroscopic analysis of a liquid sample like **dibutyl adipate**.



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Caption: Workflow for the IR and NMR spectroscopic analysis of dibutyl adipate.

 To cite this document: BenchChem. [Spectroscopic Profile of Dibutyl Adipate: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b094505#spectroscopic-data-of-dibutyl-adipate-ir-nmr]



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